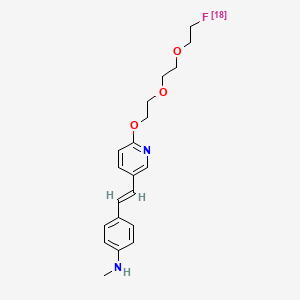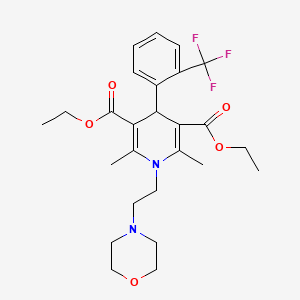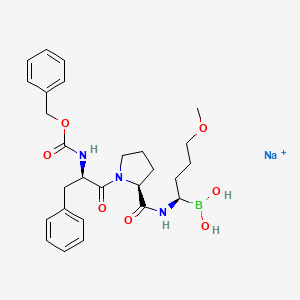
Fluorodopa (18F)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorodopa (18F), also known as 6-fluoro-(18F)-L-3,4-dihydroxyphenylalanine, is a fluorinated analog of levodopa. It is primarily used as a radiotracer in positron emission tomography (PET) to visualize dopaminergic nerve terminals in the striatum. This compound is particularly valuable in the evaluation of Parkinsonian syndromes and other neurodegenerative diseases .
Preparation Methods
Fluorodopa (18F) can be synthesized through two main routes: the electrophilic route and the nucleophilic route.
Electrophilic Route: This method involves the reaction of fluorine-18 gas with a trialkylstannyl precursor, followed by hydrolysis of protecting groups and purification.
Nucleophilic Route: This method involves the use of fluorine-18 fluoride in a multistep procedure.
In industrial production, the nucleophilic route is often favored due to its higher specific activity and efficiency.
Chemical Reactions Analysis
Fluorodopa (18F) undergoes several key reactions:
Scientific Research Applications
Fluorodopa (18F) has a wide range of applications in scientific research:
Mechanism of Action
Fluorodopa (18F) is transported into presynaptic neurons via the neutral amino acid transporter. Once inside the neuron, it is decarboxylated by aromatic amino acid decarboxylase to form fluorodopamine (18F), which is then stored in catecholamine-storage vesicles . The accumulation of fluorodopamine (18F) in the striatum can be visualized using PET, providing insights into dopaminergic function .
Comparison with Similar Compounds
Fluorodopa (18F) is often compared with other radiotracers used in PET imaging, such as:
Fluorodeoxyglucose (18F-FDG): Used for imaging glucose metabolism in various tissues.
Fluorothymidine (18F-FLT): Used for imaging cellular proliferation.
Fluoromisonidazole (18F-FMISO): Used for imaging hypoxia in tumors.
Fluorodopa (18F) is unique in its ability to specifically target dopaminergic neurons, making it particularly valuable for studying neurodegenerative diseases .
Properties
CAS No. |
92812-82-3 |
|---|---|
Molecular Formula |
C9H10FNO4 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1 |
InChI Key |
PAXWQORCRCBOCU-RPDRGXCHSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |
Appearance |
Solid powder |
| 92812-82-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18)F-dopa 18F-FDOPA 2-fluoro-5-hydroxytyrosine 3,4-dihydroxy-6-fluorophenylalanine 3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine 6-(18F)fluoro-L-3,4-dihydroxyphenylalanine 6-(18F)fluoro-L-DOPA 6-fluoro-DOPA 6-fluorodopa fluorodopa fluorodopa F 18 fluorodopa F 18, (18)F-labeled cpd fluorodopa F-18 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



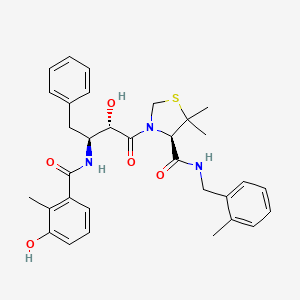
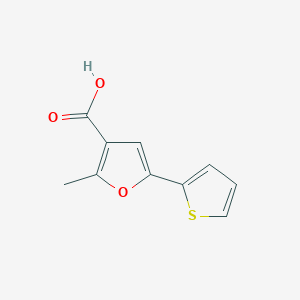
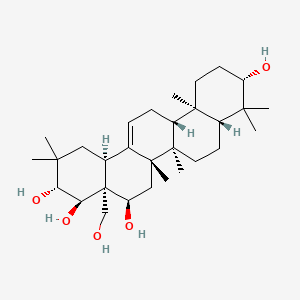

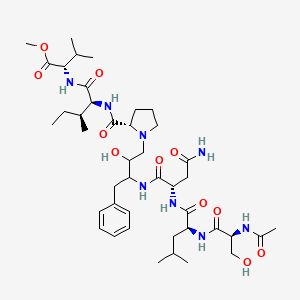

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
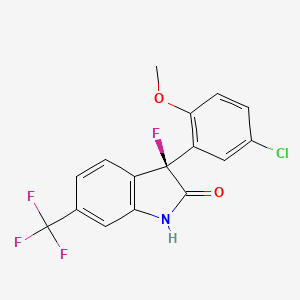
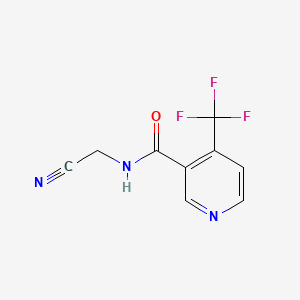
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
